PF-4989216 -

PF-4989216

Catalog Number: EVT-287274
CAS Number:
Molecular Formula: C18H13FN6OS
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-4989216 is a novel, orally available small-molecule drug developed as a highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. [, , , ] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is implicated in various human cancers. [, , , ] PF-4989216 was investigated for its potential as a targeted therapy, particularly for small-cell lung cancer (SCLC) harboring PIK3CA mutations. [, , ]

Resistance mechanisms to PF-4989216 have been identified, including the overexpression of the drug efflux pump ABCG2. [] This pump actively removes PF-4989216 from cancer cells, reducing its intracellular concentration and diminishing its efficacy. []

Future Directions

While initial research on PF-4989216 showed promise, a retraction of a key study due to concerns regarding image duplication raises questions about the validity of previous findings. [] Future research should prioritize the following:

Phosphatidylinositol 3,4,5-triphosphate (PIP3)

  • Compound Description: Phosphatidylinositol 3,4,5-triphosphate (PIP3) is a secondary messenger molecule involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. It is generated by the phosphorylation of membrane phosphatidylinositides by PI3Ks [].
  • Relevance: PIP3 is a key downstream product of PI3K, the target of PF-4989216. PF-4989216 inhibits PI3K activity, thereby reducing PIP3 levels and ultimately disrupting downstream signaling pathways [].

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer (NSCLC). It works by blocking the epidermal growth factor receptor (EGFR) [].
  • Relevance: The research paper mentions that PF-4989216 shows promising activity against erlotinib-resistant NSCLC cell lines with PIK3CA mutations, suggesting it could be a potential treatment option for patients who have developed resistance to erlotinib [].

Targets

  • Target Description: PI3Ks are a family of enzymes that play a crucial role in regulating cell growth, proliferation, survival, and metabolism. They are frequently dysregulated in various human cancers [, , , , ].
  • Relevance: PF-4989216 is a highly selective inhibitor of PI3Ks [, , ]. The research primarily focuses on its activity against PI3Kα, specifically in cancer cells harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [, , ].
  • Target Description: mTOR is a serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. It forms two distinct complexes, mTORC1 and mTORC2, each with specific functions [].
  • Relevance: mTOR is a downstream effector of PI3K signaling. While PF-4989216 primarily targets PI3Ks, its inhibition of PI3K activity indirectly affects the mTOR pathway [, ]. The research highlights the importance of selective PI3K inhibition without directly targeting mTOR to minimize potential toxicity associated with disrupting mTOR function in normal cells [].
  • Target Description: ABCG2 is a transmembrane transporter protein that plays a role in multidrug resistance by effluxing drugs from cells, thereby reducing their intracellular concentration [].
  • Relevance: Research indicates that ABCG2 overexpression can confer resistance to PF-4989216 in cancer cells []. This finding highlights a potential mechanism of resistance to PF-4989216 and suggests that combining PF-4989216 with an ABCG2 inhibitor or a competitive substrate of ABCG2 could enhance its efficacy [].

Poly (ADP-ribose) polymerase (PARP)

  • Target Description: PARP is a family of enzymes involved in DNA repair, particularly single-strand break repair []. PARP inhibitors have shown promise in treating various cancers, especially those with defects in homologous recombination repair, such as BRCA-mutated cancers [].
  • Relevance: While not directly targeting PARP, research suggests a potential connection between the PI3K/mTOR pathway, inhibited by PF-4989216, and the response to PARP inhibitors []. The study found that baseline PI3K/mTOR pathway activity correlated with the in vitro activity of the PARP inhibitor BMN 673 in SCLC cell lines []. This finding suggests that the PI3K/mTOR pathway might play a role in modulating sensitivity to PARP inhibitors, and further investigation into dual PARP-PI3K pathway inhibition is warranted [].
Overview

PF-4989216 is a potent and selective inhibitor of phosphoinositide 3-kinase alpha, a key enzyme in the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This pathway is crucial for regulating various cellular processes such as growth, proliferation, survival, and metabolism. PF-4989216 has shown significant potential as a therapeutic agent, particularly in treating cancers with mutations in the phosphoinositide 3-kinase catalytic subunit p110α. The molecular weight of PF-4989216 is approximately 380.4 g/mol, and it is characterized as an orally bioavailable small-molecule drug .

Synthesis Analysis

PF-4989216 is synthesized through a series of chemical reactions that involve specific reagents and conditions. The synthesis typically starts with the preparation of intermediates through esterification and hydrazinolysis processes. For instance, thiophene-linked compounds are created by reacting corresponding carboxylic acids with hydrazine derivatives, followed by cyclization reactions to yield the final product .

In industrial settings, large-scale chemical synthesis techniques are employed to optimize reaction conditions for maximum yield and minimal impurities. The final product undergoes rigorous quality control measures to ensure its purity and potency.

Molecular Structure Analysis

The molecular structure of PF-4989216 features a thiophene ring linked to a triazole moiety. This hybrid structure contributes to its pharmacological activity as a selective inhibitor of the phosphoinositide 3-kinase family. The specific arrangement of atoms within the compound allows for effective interaction with its biological targets, enhancing its efficacy in inhibiting downstream signaling pathways .

Chemical Reactions Analysis

PF-4989216 participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure to enhance biological activity and selectivity. Common reagents used in these reactions include oxidizing agents and nucleophiles, which facilitate the formation of derivatives with improved pharmacological properties .

The major products from these reactions are evaluated for their efficacy and safety in preclinical and clinical studies. The ability to undergo these transformations allows for the development of new analogs that may possess enhanced therapeutic profiles.

Mechanism of Action

PF-4989216 exerts its effects primarily by inhibiting the phosphorylation of downstream molecules in the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to apoptosis induction and a decrease in cell viability, transformation, and tumor growth in small cell lung cancers harboring mutations in the phosphoinositide 3-kinase catalytic subunit p110α. Notably, while it effectively inhibits signaling in cancers with phosphoinositide 3-kinase mutations, it shows differential effects in tumors with loss of phosphatase and tensin homolog, indicating varying mechanisms of tumorigenesis and apoptosis depending on the underlying genetic alterations .

Physical and Chemical Properties Analysis

PF-4989216 exhibits several notable physical and chemical properties:

  • Molecular Weight: 380.4 g/mol
  • Solubility: It is typically dissolved in dimethyl sulfoxide for experimental assays.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH during storage and handling.

These properties are critical for determining optimal conditions for laboratory use and therapeutic applications .

Applications

PF-4989216 has significant scientific uses, particularly in cancer research:

  • Cancer Treatment: Its primary application lies in targeting cancers that harbor mutations in the phosphoinositide 3-kinase pathway. It has been shown to induce apoptosis in small cell lung cancers with specific genetic alterations.
  • Research Tool: PF-4989216 serves as a valuable tool for studying the role of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway in various cellular processes and disease states.

The ongoing research into PF-4989216 aims to further elucidate its mechanisms of action and potential applications across different cancer types, enhancing our understanding of targeted therapies .

Introduction to PF-4989216

Pharmacological Classification: PI3Kα Inhibitors in Targeted Cancer Therapy

PF-4989216 (CAS# 1276553-09-3) is a potent small-molecule inhibitor classified as a phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor. It selectively targets the p110α catalytic subunit of class I PI3K, a lipid kinase frequently hyperactivated in cancers via PIK3CA mutations or upstream oncogenic signaling. The compound’s core mechanism involves competitive binding at the ATP pocket of PI3Kα, suppressing phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) production and downstream AKT/mTOR signaling. This inhibition disrupts cancer cell proliferation, survival, and metabolic adaptation [1] [9].

Table 1: Biochemical Inhibitory Profile of PF-4989216

TargetIC₅₀ (nM)Selectivity vs. PI3Kα
PI3Kα (p110α)2Reference
PI3Kδ (p110δ)10.5-fold
PI3Kγ (p110γ)6532.5-fold
PI3Kβ (p110β)14271-fold
VPS3411055-fold

Data sourced from enzymatic assays [1] [9].

PF-4989216 demonstrates differential cytotoxicity in cancer cells harboring PIK3CA mutations (e.g., NCI-H1975 lung cancer, IC₅₀ = 0.94 µM; T47D breast cancer, IC₅₀ = 0.34 µM) compared to wild-type lines (A549 lung cancer, IC₅₀ = 3.58 µM) [2] [6]. In preclinical models, oral administration (350 mg/kg) suppressed xenograft growth in PIK3CA-mutant small-cell lung cancer (SCLC) by blocking cell-cycle progression and inducing BIM-mediated apoptosis [1] [5].

Historical Development of PI3K Inhibitors

PF-4989216 emerged during the "selectivity refinement era" (post-2010) of PI3K drug development. Early pan-PI3K inhibitors (e.g., wortmannin, LY294002) suffered from poor pharmacokinetics and toxicity due to broad isoform inhibition. The first-generation clinical inhibitors (e.g., pictilisib/GDC-0941) improved specificity but still targeted multiple PI3K isoforms, leading to dose-limiting immune-related toxicities [3] [8].

Table 2: Evolution of PI3Kα Inhibitors

CompoundSelectivity ProfileKey Advance
Pictilisib (GDC-0941)Pan-class I PI3KFirst clinical proof-of-concept
Alpelisib (BYL719)PI3Kα-specific (IC₅₀: 5 nM)First FDA-approved α-inhibitor (2019)
PF-4989216α > δ > γ > βPreferential α/δ activity
Inavolisib (GDC-0077)α-specific mutant degraderEnhanced mutant selectivity

Historical context from PI3K drug development milestones [3] [7] [8].

PF-4989216 was optimized from thienopyrimidine scaffolds to balance potency and isoform selectivity. Its 2,3,4,5-tetrasubstituted thiophene core (chemical formula: C₁₈H₁₃FN₆OS) enabled hydrogen bonding with Val851 and Asp810 residues in PI3Kα’s kinase domain, while minimizing interactions with PI3Kβ’s distinct hydrophobic pocket [6] [9].

Rationale for PF-4989216 as a Selective PI3Kα Inhibitor

Structural determinants underpin PF-4989216’s selectivity:

  • The morpholino group forms hydrogen bonds with PI3Kα-specific residues (Val851), enhancing binding affinity.
  • The 1,2,4-triazole moiety interacts with Tyr863 and Asp810, stabilizing the inactive kinase conformation [6].
  • The 4-cyano-2-fluorophenyl group occupies a solvent-exposed region, reducing steric clashes with PI3Kβ’s Trp799 residue [6] [9].

Despite its selectivity, PF-4989216 faces resistance challenges via ATP-binding cassette (ABC) transporter overexpression. ABCG2 efflux pumps reduce intracellular drug accumulation, elevating IC₅₀ values by 6–27-fold in ABCG2-overexpressing cells (e.g., MCF7/AdVp3000 breast cancer). This resistance is reversible with ABCG2 inhibitors like Ko143, confirming transporter-mediated attenuation of efficacy [4] [5].

PF-4989216’s therapeutic niche lies in targeting PIK3CA-mutant cancers with intrinsic sensitivity, such as SCLC and hormone receptor-positive breast cancer. Its preferential inhibition of α/δ isoforms spares PI3Kγ-mediated immune functions, potentially mitigating immunosuppressive adverse effects seen with pan-inhibitors [1] [8].

Properties

Product Name

PF-4989216

IUPAC Name

4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile

Molecular Formula

C18H13FN6OS

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24)

InChI Key

MUENOTXSRZEFJV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N

Solubility

soluble in DMSO

Synonyms

PF4989216; PF 4989216; PF-4989216.

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.